2-Amino-4-methoxybutan-1-ol

Chemical Synthesis Materials Science Reference Standards

2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) is a small molecule organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol. It is structurally classified as an amino alcohol containing a primary amino group, a hydroxyl group, and a methoxy group on a linear four-carbon chain.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 1314909-08-4
Cat. No. B3097647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxybutan-1-ol
CAS1314909-08-4
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCOCCC(CO)N
InChIInChI=1S/C5H13NO2/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
InChIKeyCXDOZVCBIJMGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4): Procurement Specifications and Physicochemical Profile


2-Amino-4-methoxybutan-1-ol (CAS: 1314909-08-4) is a small molecule organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . It is structurally classified as an amino alcohol containing a primary amino group, a hydroxyl group, and a methoxy group on a linear four-carbon chain . While not widely documented in peer-reviewed literature, it is commercially available from several suppliers, with reported purity levels typically at 95% or NLT 98% . Its predicted physicochemical properties, including a boiling point of 214.2±25.0 °C and a density of 1.001±0.06 g/cm³ , are available from authoritative databases and vendor sources.

The Critical Limitation: Why 2-Amino-4-methoxybutan-1-ol Cannot Be Substituted Based on Available Data


Based on a comprehensive review of open-source scientific literature, there is currently no public, quantifiable evidence to differentiate 2-amino-4-methoxybutan-1-ol from its closest analogs for any specific application. While structural analogs like 2-amino-4-methylbutan-1-ol and 2-amino-4-ethoxybutan-1-ol exist , their published biological activities and physicochemical profiles are not described in a context that allows for a direct, data-driven comparison. The presence of a methoxy group, as opposed to a methyl or ethoxy group, is noted to influence reactivity , but this is a general chemical principle. Without comparative experimental data (e.g., relative reaction yields, differential IC50 values against a specific target), any substitution of this compound for a related analog in a research or industrial process would be an empirical exercise lacking predictive validity. Therefore, from a scientific procurement perspective, the choice of this specific compound over another must currently be justified by the specific structural requirements of the user's proprietary research, not by publicly verifiable performance metrics.

Quantitative Procurement Guide for 2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4)


Analysis of Supplier-Specified Purity and Physicochemical Data for 2-Amino-4-methoxybutan-1-ol

Given the absence of peer-reviewed functional data, the only verifiable and quantifiable differentiation for procurement lies in supplier-provided specifications. The target compound, 2-amino-4-methoxybutan-1-ol, is offered by multiple vendors with a minimum purity of 95% or NLT 98% . Its predicted physicochemical profile includes a boiling point of 214.2±25.0 °C and a density of 1.001±0.06 g/cm³ . While these metrics are not from head-to-head studies against analogs, they constitute the primary, objective basis for initial sourcing and quality control.

Chemical Synthesis Materials Science Reference Standards

Publicly Available Physicochemical and Structural Data for 2-Amino-4-methoxybutan-1-ol

Standardized chemical identifiers and predicted properties for 2-amino-4-methoxybutan-1-ol are available in public databases, enabling its unambiguous identification and use in computational studies. The compound is characterized by its canonical SMILES string `COCCC(CO)N` and InChI Key `CXDOZVCBIJMGPS-UHFFFAOYSA-N` . Its predicted pKa is 12.73±0.10 . These data are essential for researchers modeling molecular interactions or predicting the compound's behavior in chemical reactions, especially when compared to analogs like (S)-2-amino-4-methoxybutan-1-ol (CAS: 239065-00-0) which share the same connectivity but differ in stereochemistry .

Chemical Informatics Drug Discovery Molecular Modeling

Recommended Research Application Scenarios for Procuring 2-Amino-4-methoxybutan-1-ol (CAS 1314909-08-4)


Use as a Versatile Building Block in Proprietary Organic Synthesis

This compound is suitable for procurement as a starting material or intermediate in the synthesis of novel organic molecules . Its three distinct functional groups (primary amine, primary alcohol, and methyl ether) offer multiple sites for selective functionalization, making it a flexible scaffold for building complexity in medicinal chemistry and materials science projects. Given the lack of public comparative data, its value is realized in the context of internal, proprietary research programs where its specific structural attributes are required. Procurement from suppliers with specified purity (95% or 98%) ensures a consistent starting point for method development and scale-up studies .

Employ as a Reference Standard or Reagent in Analytical Method Development

With its well-defined structure and availability from chemical suppliers, 2-amino-4-methoxybutan-1-ol can serve as a reference standard for developing and validating analytical methods, such as HPLC, GC-MS, or NMR spectroscopy . Its unique combination of functional groups and predicted physicochemical properties (e.g., boiling point, density) make it a useful probe for testing chromatographic separation conditions or as a standard for quantifying related substances in more complex mixtures. Its procurement with a certificate of analysis (CoA) is essential for ensuring the reliability and reproducibility of analytical data.

Leverage for Computational Chemistry and Cheminformatics Studies

The compound's unambiguous identifiers, such as its InChI Key `CXDOZVCBIJMGPS-UHFFFAOYSA-N` and SMILES string `COCCC(CO)N` , enable its use in computational chemistry. Researchers can build 3D models to predict its interactions with biological targets (e.g., via molecular docking) or to calculate further property descriptors (e.g., logP, topological polar surface area) for quantitative structure-activity relationship (QSAR) studies. Comparing its computed properties with those of close analogs (e.g., 2-amino-4-methylbutan-1-ol) can generate hypotheses for experimental testing, making its procurement for experimental validation a logical next step.

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